molecular formula C16H22O9 B1209286 Tarennoside CAS No. 61081-59-2

Tarennoside

Cat. No. B1209286
CAS RN: 61081-59-2
M. Wt: 358.34 g/mol
InChI Key: CSSBAEZXGJABKW-SWZHBTMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tarennoside is a terpene glycoside.

Scientific Research Applications

  • Research on Genetic Variation and Phenotypes : The PhenX Toolkit project, aimed at facilitating replication and validation across studies in genetic research, may provide insights relevant to Tarennoside's applications. This toolkit helps in identifying well-established measures for various research domains, potentially including those related to Tarennoside (Hamilton et al., 2011).

  • Neuroprotective Research : Research has been conducted on compounds like tarenflurbil, which may have neuroprotective effects, although it's not directly related to Tarennoside. These studies provide a framework for understanding how similar compounds could be investigated for their potential applications in neurological disorders (Imbimbo, 2009).

  • Pharmacokinetics and Drug Delivery : Studies on novel derivatives of flurbiprofen, which is structurally similar to Tarennoside, offer insights into improving brain delivery of such compounds. These findings can guide research on optimizing the delivery of Tarennoside for potential therapeutic applications (Zheng et al., 2016).

  • Phytochemistry and Pharmacological Activity : The study of phenylethanoid glycosides, a class of compounds to which Tarennoside belongs, has revealed diverse bioactivities such as neuroprotection, anti-inflammation, and antioxidant properties. These findings highlight the potential of Tarennoside in various therapeutic areas (Xue & Yang, 2016).

  • Natural Medicine Research Database : The TarNet database, focusing on traditional medicinal plants and their compounds, may include data on Tarennoside. This resource can be valuable for understanding the biological targets and pathways affected by Tarennoside (Hu et al., 2016).

properties

CAS RN

61081-59-2

Product Name

Tarennoside

Molecular Formula

C16H22O9

Molecular Weight

358.34 g/mol

IUPAC Name

(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde

InChI

InChI=1S/C16H22O9/c17-3-7-1-2-9-8(4-18)6-23-15(11(7)9)25-16-14(22)13(21)12(20)10(5-19)24-16/h1,4,6,9-17,19-22H,2-3,5H2/t9-,10-,11-,12-,13+,14-,15+,16+/m1/s1

InChI Key

CSSBAEZXGJABKW-SWZHBTMOSA-N

Isomeric SMILES

C1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=O)CO

SMILES

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C=O)CO

Canonical SMILES

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C=O)CO

Other CAS RN

61081-59-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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